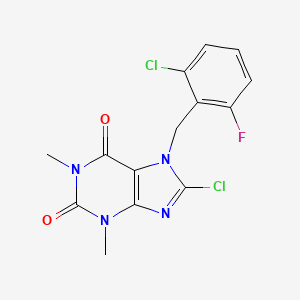

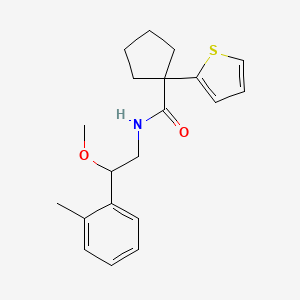

![molecular formula C19H14ClN5O3 B2486793 2-(8-(4-クロロフェノキシ)-3-オキソ-[1,2,4]トリアゾロ[4,3-a]ピラジン-2(3H)-イル)-N-フェニルアセトアミド CAS No. 1251676-16-0](/img/structure/B2486793.png)

2-(8-(4-クロロフェノキシ)-3-オキソ-[1,2,4]トリアゾロ[4,3-a]ピラジン-2(3H)-イル)-N-フェニルアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine skeleton have attracted attention due to their diverse biological activities and potential in medicinal chemistry. This has spurred research into their synthesis, structural analysis, and evaluation of their chemical and physical properties.

Synthesis Analysis

The synthesis of compounds within the [1,2,4]triazolo[4,3-a]pyrazine family typically involves multi-step reactions, starting from readily available precursors such as phenylacetonitriles or chloropyrazines. For example, a study by Kelley et al. (1995) describes the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, indicating a process involving condensation, conversion to target amines, and evaluation for anticonvulsant activity (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Detailed NMR and IR spectroscopy analysis is typically conducted to confirm the structure of synthesized compounds. For instance, the synthesis and characterization of various [1,2,4]triazolo[4,3-a]pyridine derivatives are discussed by Karpina et al. (2019), highlighting the importance of structural analysis in understanding the compound's properties and activity (Karpina et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their heterocyclic framework, which enables a variety of chemical transformations. For example, the facile iodine(III)-mediated synthesis of certain [1,2,4]triazolo[4,3-a]pyridines by Prakash et al. (2011) illustrates the potential for generating new compounds through oxidative cyclization, showcasing the chemical versatility of the triazolopyrazine core (Prakash et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are key for the development of these compounds into potential therapeutic agents. Although specific details on the physical properties of the exact compound were not found, research in this area focuses on optimizing these properties for enhanced bioavailability and efficacy.

Chemical Properties Analysis

The chemical properties, including stability, reactivity with other chemical agents, and the potential for modifications at various positions on the core structure, are critical for the development of these compounds into drugs or other functional materials. Studies like those by Falsini et al. (2019) on antioxidant-conjugated derivatives highlight efforts to enhance the biological efficacy and selectivity of triazolopyrazines through chemical modification (Falsini et al., 2019).

科学的研究の応用

- 11β-ヒドロキシステロイドデヒドロゲナーゼ-タイプ1 (11β-HSD-1)阻害剤: 1,2,4-トリアゾロ[4,3-a]ピリジンのいくつかの誘導体は、コルチゾール代謝に関与する酵素である11β-HSD-1の阻害剤として研究されてきました。 これらの阻害剤は、グルココルチコイド過剰に関連する状態における潜在的な治療用途を持つ可能性があります .

- P38αミトゲン活性化プロテインキナーゼ(MAP)キナーゼ阻害剤: 特定の官能化された1,2,4-トリアゾロ[4,3-a]ピリジンは、炎症とストレス応答において重要な役割を果たすP38α MAPキナーゼに対する阻害活性を示しました .

- 抗マラリア剤: 特に、この化合物は抗マラリア剤として有効性を示しており、マラリアと闘う世界的な取り組みを考えると重要な発見です .

- 材料用途: 1,2,4-トリアゾロ[4,3-a]ピリジンは、材料化学で応用が見出されています。 それらのユニークな構造的特徴は、センサー、触媒、分子スイッチなどの機能性材料を設計するのに適しています .

- 配位化学: 研究者は、1,2,4-トリアゾロ[4,3-a]ピリジンの配位化学を調査してきました。 これらの化合物は、配位錯体中の配位子として役立ち、調整された特性を持つ新規材料の開発に貢献できます .

- この化合物の抗菌活性に関する具体的なデータは直接入手できませんが、関連するトリアゾロ[4,3-a]ピラジン誘導体は、抗菌特性について研究されてきました。 さらなる調査では、細菌感染症との闘いにおけるその可能性を探ることができます .

- 文献では明示的に言及されていませんが、類似の骨格を持つ化合物は、抗がん特性について調査されてきました。 研究者は、この化合物が癌細胞株や関連する経路に与える影響を調査することができます .

- 1,2,4-トリアゾロ[4,3-a]ピリジンの合成は、医薬品化学にとって貴重なビルディングブロックを提供します。 これらの化合物は、さまざまな薬理学的活性を有する新しい薬物を設計するための出発点として役立ちます .

製薬研究

材料化学と配位化学

抗菌活性

がん研究

医薬品化学ビルディングブロック

作用機序

Target of Action

Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It can be inferred from similar compounds that they may interact with their targets (like c-met/vegfr-2 kinases) by binding to the active site, thereby inhibiting their function . This interaction could lead to changes in the cellular processes controlled by these targets, such as cell proliferation and angiogenesis .

Biochemical Pathways

Given its potential targets, it can be inferred that the compound may affect pathways related tocell proliferation and angiogenesis . The inhibition of these pathways could lead to downstream effects such as reduced tumor growth in cancer cells .

Pharmacokinetics

Similar compounds have been evaluated for theirantiproliferative activities against various cell lines in vitro . This suggests that these compounds may have good bioavailability and can effectively reach their targets within cells .

Result of Action

Similar compounds have been found to exhibit excellentantiproliferative activities against various cancer cell lines . They have also been found to inhibit the growth of cells in the G0/G1 phase in a dose-dependent manner, and induce late apoptosis of cells .

Action Environment

These compounds have been found to target c-Met/VEGFR-2 kinases, inhibit cell proliferation and angiogenesis, and exhibit antiproliferative activities against various cancer cell lines .

特性

IUPAC Name |

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O3/c20-13-6-8-15(9-7-13)28-18-17-23-25(19(27)24(17)11-10-21-18)12-16(26)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMIBRKHKLYLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

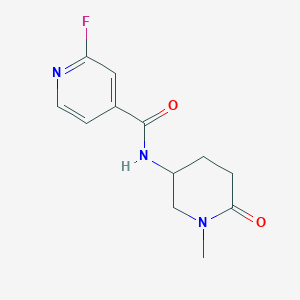

![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

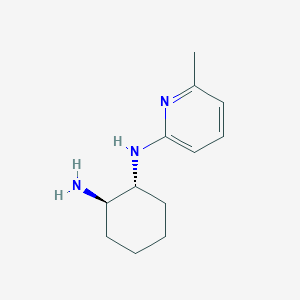

![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)

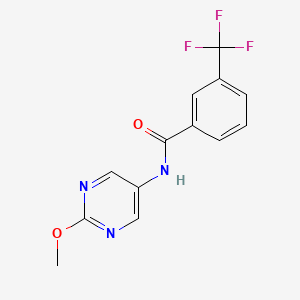

![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![4-(4-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2486726.png)